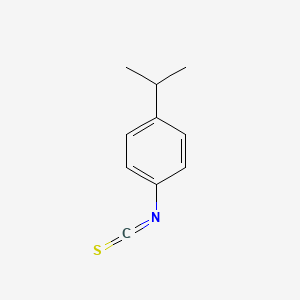

4-Isopropylphenyl isothiocyanate

概要

説明

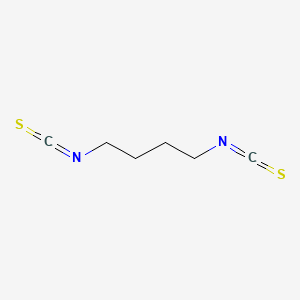

4-Isopropylphenyl isothiocyanate is a chemical compound that belongs to the class of organic compounds known as isothiocyanates. These compounds are characterized by the presence of an isothiocyanate group (-N=C=S), which is known for its reactivity and biological activity. Although the provided papers do not directly discuss 4-isopropylphenyl isothiocyanate, they provide insights into the synthesis and properties of related isothiocyanates and the behavior of the isopropylphenol moiety.

Synthesis Analysis

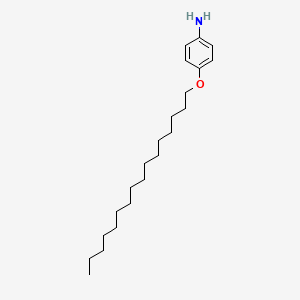

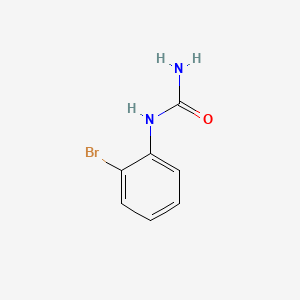

The synthesis of isothiocyanates can be achieved through the reaction of primary amines with carbon disulfide (CS2) in the presence of a catalyst. According to the first paper, 4-dimethylaminopyridine serves as an effective catalyst for this transformation, with tert-butyl hydroperoxide as an oxidant. This method has been applied to various amines, including aryl and alkyl amines, to yield the corresponding isothiocyanates with moderate to good yields ranging from 41% to 82% .

Molecular Structure Analysis

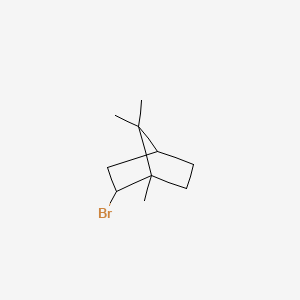

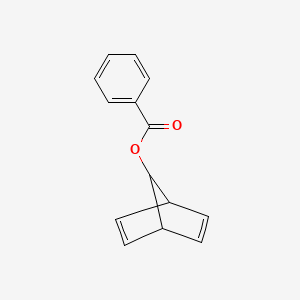

The molecular structure of isothiocyanates is of significant interest due to their potential liquid crystalline properties. The second paper discusses the crystal structure of a related compound, 4-isothiocyanatophenyl 4-pentylbicyclo[2,2,2]octane-1-carboxylate, which contains an isothiocyanate group attached to a phenyl ring. The compound crystallizes in the triclinic system and exhibits a layered packing and imbrication along the crystal axes. This detailed structural analysis provides insights into the behavior of isothiocyanate compounds in the solid state and their liquid crystalline behavior .

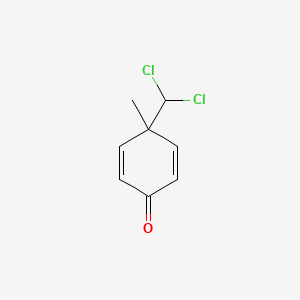

Chemical Reactions Analysis

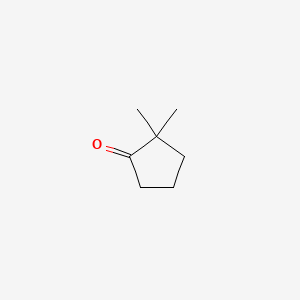

The reactivity of the isopropylphenol moiety, which is structurally related to 4-isopropylphenyl isothiocyanate, has been studied in the context of oxidation reactions. The third paper investigates the oxidation of 4-isopropylphenol in aqueous solutions with air oxygen. The study reveals that the oxidation becomes significant when the pH approaches the pKa value of the substrate. The major oxidation product is formed through nucleophilic addition to an intermediate quinone methide. This research provides valuable information on the potential reactivity of the isopropylphenyl group in the presence of oxidizing conditions .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 4-isopropylphenyl isothiocyanate, they offer a glimpse into the properties of related compounds. Isothiocyanates are generally known for their pungent odors and can exhibit various physical states, from liquids to solids, depending on their molecular structure. The liquid crystalline properties of certain isothiocyanates suggest that 4-isopropylphenyl isothiocyanate may also exhibit interesting phase behavior, which could be explored in further studies.

科学的研究の応用

Synthesis and Pharmaceutical Applications

- Tandem Reactions in Water : Zhang et al. (2011) explored the rapid and efficient tandem reactions of isothiocyanates with 2-aminothiophenols and 2-aminophenols in water. This method synthesized structurally and pharmaceutically interesting 2-aminobenzothiazoles and 2-aminobenzoxazoles, showcasing high efficiency and environmental friendliness. The use of water as a solvent highlights its potential in green chemistry applications (Zhang, Jia, Wang, & Fan, 2011).

Biomedical Imaging and Diagnostics

- Fluorescent Bioprobes : Zhang et al. (2015) developed an isothiocyanate-functionalized tetraphenylethene as a fluorescent bioprobe for mitochondrion imaging. This bioprobe shows high specificity and photostability for real-time monitoring of mitophagy (Zhang, Kwok, Chen, Chen, Zhao, Yu, Lam, Zheng, & Tang, 2015).

- Luminescent Rhenium(I) Complexes : Lo et al. (2001) reported on new rhenium(I) polypyridine complexes with an isothiocyanate moiety. These complexes can react with primary amine groups of modified oligonucleotides and proteins, serving as versatile labelling reagents for biomolecules (Lo, Ng, Hui, & Cheung, 2001).

Agricultural and Environmental Sciences

- Soil Microbial Communities : Bending et al. (2001) investigated isoproturon metabolism in soil. They found that isoproturon degrading organisms showed variable rates of degradation and metabolism, providing insights into the dynamics of microbial communities in agriculture (Bending, Shaw, & Walker, 2001).

- Sonochemical Degradation Studies : Chiha et al. (2010) evaluated the sonochemical degradation of 4-isopropylphenol, an endocrine disrupting chemical, in different mineral and organic matrices. This research is relevant to understanding the environmental fate of similar compounds (Chiha, Hamdaoui, Baup, Gondrexon, & Pétrier, 2010).

Chemoprevention and Therapeutics

- Cancer Chemoprotection : Dinkova-Kostova (2013) extensively reviewed the chemoprotective effects of isothiocyanates, highlighting their mechanisms in various animal models of experimental carcinogenesis and their interaction with cellular pathways (Dinkova-Kostova, 2013).

- Neuroprotective Compound : Wellejus et al. (201

作用機序

Target of Action

Isothiocyanates, a class of compounds to which 4-isopropylphenyl isothiocyanate belongs, are known to interact with a variety of biological targets, including enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

For instance, they can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various substances, thereby affecting the bioavailability and efficacy of these substances .

Biochemical Pathways

Isothiocyanates, including 4-Isopropylphenyl isothiocyanate, can affect multiple biochemical pathways. They are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Result of Action

Isothiocyanates in general are known to have various biological effects, including antimicrobial, anti-inflammatory, and anticancer properties .

Action Environment

Factors such as ph and the presence of certain cofactors can influence the formation and action of isothiocyanates .

Safety and Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

将来の方向性

Isothiocyanates, including 4-Isopropylphenyl isothiocyanate, have been studied extensively for their disease preventive and therapeutic effects. They have been used in small human clinical trials against a variety of diseases ranging from cancer to autism . Future research may focus on incorporating these compounds, or more likely preparations derived from their source plants, into larger human disease mitigation efforts .

特性

IUPAC Name |

1-isothiocyanato-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-8(2)9-3-5-10(6-4-9)11-7-12/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWJJTIJIDXIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237477 | |

| Record name | 4-Isopropylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropylphenyl isothiocyanate | |

CAS RN |

89007-45-4 | |

| Record name | 4-Isopropylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089007454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ISOPROPYLPHENYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

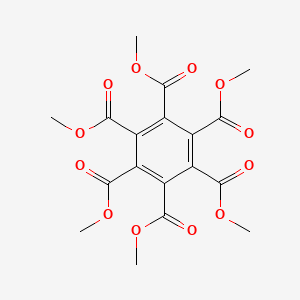

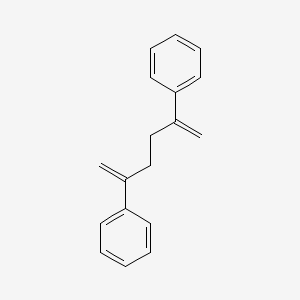

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

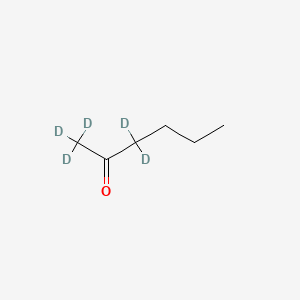

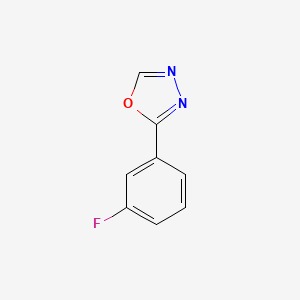

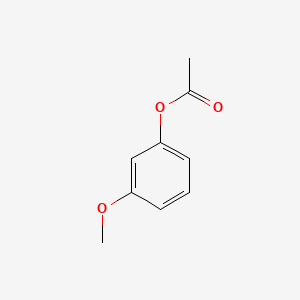

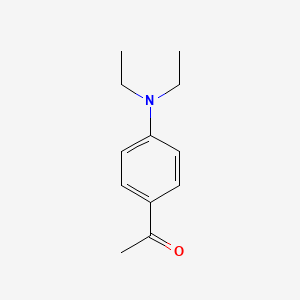

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。